5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
Description
The compound 5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a pyrimidine-carboxamide derivative featuring dual ethylsulfanyl (C₂H₅S-) substituents. The pyrimidine core is substituted at position 2 with an ethylsulfanyl group and at position 5 with a chlorine atom. The carboxamide moiety bridges the pyrimidine ring to a 1,3,4-thiadiazole ring, which itself is substituted at position 5 with another ethylsulfanyl group. The ethylsulfanyl groups may influence lipophilicity and metabolic stability compared to sulfonyl or benzyl analogs .
Properties
Molecular Formula |
C11H12ClN5OS3 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H12ClN5OS3/c1-3-19-9-13-5-6(12)7(14-9)8(18)15-10-16-17-11(21-10)20-4-2/h5H,3-4H2,1-2H3,(H,15,16,18) |
InChI Key |
INYSZYFWMKPSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo chlorination, thiolation, and amination reactions under controlled conditions. Common reagents used in these reactions include thionyl chloride, ethyl mercaptan, and various amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's promising biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : It has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating significant anticancer activity comparable to established chemotherapeutic agents.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have demonstrated that 5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide exhibits potent activity against mycobacterial and fungal strains, outperforming standard antibiotics such as penicillin G and fluconazole .
- Cytotoxicity Against Cancer Cells : A study evaluating the compound's effects on human cancer cell lines found that it induced apoptosis in colon and breast cancer cells. The mechanism involved the inhibition of specific enzymes crucial for cancer cell survival .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in the chemical structure influence biological activity. Modifications to the ethylsulfanyl and thiadiazole moieties have been shown to enhance binding affinity to molecular targets .
Summary of Applications
| Application Area | Details |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Anticancer | Induces apoptosis in multiple cancer cell lines |
| Anti-inflammatory | Modulates inflammatory pathways |
| Medicinal Chemistry | Potential lead compound for drug development in infectious diseases and cancer |
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine-carboxamide derivatives with modifications at the pyrimidine and thiadiazole rings. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Structural and Functional Differences
Sulfonyl-containing analogs (e.g., benzylsulfonyl in ) exhibit higher polarity due to the electron-withdrawing sulfonyl group, which may enhance binding to polar active sites.
Impact of Heterocyclic Modifications: Replacement of the thiadiazole ring with a methoxyphenyl group (as in ) eliminates sulfur-sulfur interactions critical for binding to certain enzymes (e.g., KCNQ2 ion channels).
Electronic Effects :
- Fluorine substitution in the 4-fluorobenzylsulfonyl analog () introduces electronegativity, which may strengthen hydrogen bonding or dipole interactions.
Metabolic Stability :
- Ethylsulfanyl groups are prone to oxidative metabolism, whereas sulfonyl groups (e.g., ) are more stable. This suggests the target compound may have a shorter half-life in vivo compared to sulfonyl analogs.
Biological Activity
5-Chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties, supported by various studies and research findings.
Chemical Structure and Properties
Molecular Formula : C12H14ClN5O3S3
Molecular Weight : 299.81 g/mol
CAS Number : 56821-23-9
IUPAC Name : 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
The compound features a thiadiazole ring and a pyrimidine structure, which are known for their pharmacological significance. The ethylsulfanyl group enhances its solubility and biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. The mechanisms of action include:
- Inhibition of DNA synthesis : Compounds have been shown to interfere with DNA replication processes in cancer cells.
- Enzyme inhibition : Targeting specific kinases involved in tumorigenesis has been observed.
- Induction of apoptosis : Certain derivatives promote programmed cell death in cancerous cells.
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and A549 (lung cancer) with varying IC50 values .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Key findings include:
- Broad-spectrum activity : The presence of electron-withdrawing groups like chlorine enhances antimicrobial potential.
- Mechanism of action : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Studies have reported effective inhibition against strains like Staphylococcus aureus and Escherichia coli .
3. Antifungal Activity
In addition to antibacterial properties, this compound shows promising antifungal activity:
- Effective against pathogenic fungi : Research indicates effectiveness against species such as Candida albicans and Aspergillus niger.
- Mechanism : Similar to antibacterial action, it may inhibit fungal cell wall synthesis or metabolic functions .
4. Anti-inflammatory Activity
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that it can reduce inflammation markers in vitro .
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiadiazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, leveraging cyclization and functional group modifications. For example, thiadiazole derivatives are often synthesized via cyclization of thiourea intermediates with iodine and triethylamine in DMF, as described for analogous 1,3,4-thiadiazole systems . Key steps include:
Thiadiazole Formation : Reacting a thiourea derivative with iodine in DMF to promote cyclization.
Pyrimidine Functionalization : Introducing sulfanyl groups via nucleophilic substitution (e.g., using ethyl mercaptan).
Carboxamide Coupling : Activating the pyrimidine-4-carboxylic acid with coupling agents (e.g., EDC/HOBt) for amide bond formation with the thiadiazole amine.
- Validation : Confirm intermediate structures using H and C NMR spectroscopy at each step to ensure regiochemical control .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:
- NMR Spectroscopy : H NMR to verify ethylsulfanyl proton environments (δ ~2.5–3.5 ppm for SCHCH) and C NMR to confirm carbonyl (C=O, ~165–170 ppm) and thiadiazole/pyrimidine ring carbons.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Ensure stoichiometric alignment with the molecular formula.
- X-ray Crystallography (if crystals are obtainable): Resolve ambiguities in regiochemistry or stereochemistry .
Q. What preliminary assays are recommended to evaluate this compound’s biological activity?
- Methodological Answer : Begin with in vitro screening against target enzymes or cell lines:
- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC determination.
- Antimicrobial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains.
- Cytotoxicity Profiling : Employ MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential.
- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to quantify potency .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) and reaction path sampling:
Transition State Analysis : Identify energy barriers for cyclization or substitution steps using Gaussian or ORCA software.
Solvent Effects : Simulate solvation in DMF or acetonitrile via COSMO-RS models to predict reaction yields.
Machine Learning : Train models on existing thiadiazole/pyrimidine reaction datasets to predict optimal conditions (e.g., temperature, catalyst).
- Case Study : The ICReDD framework combines computational and experimental data to reduce trial-and-error approaches, accelerating reaction design .
Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC across assays)?
- Methodological Answer : Apply systematic error analysis and cross-validation:
Assay Reproducibility : Replicate experiments with standardized protocols (e.g., cell passage number, reagent batches).
Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions.
Data Normalization : Adjust for batch effects using statistical tools like ComBat or Z-score transformation.
- Reference : Comparative methodologies in chemical biology emphasize controlling variables and leveraging orthogonal assays .
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Implement Design of Experiments (DoE) principles:
Factorial Design : Screen variables (e.g., temperature, catalyst loading, solvent ratio) using a 2 factorial matrix.
Response Surface Methodology (RSM) : Model interactions between factors to identify maxima in yield/purity.
Process Analytical Technology (PAT) : Use inline FTIR or HPLC monitoring for real-time feedback.
- Example : A study on thiophene derivatives optimized synthesis using central composite design, reducing experiments by 40% while maximizing yield .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow hazardous waste management guidelines:
Waste Segregation : Store sulfur-containing byproducts separately to avoid reactive mixtures.
Neutralization : Treat acidic/basic residues before disposal (e.g., quench iodine with sodium thiosulfate).
Professional Disposal : Collaborate with certified waste management firms for incineration or chemical degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
